

The Quinolinone Scaffold: A Privileged Structure in Kinase Inhibitor Development

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Compound of Interest

Compound Name: 4-Chloroquinolin-2(1H)-one

Cat. No.: B183996

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The **4-chloroquinolin-2(1H)-one** scaffold and its derivatives represent a significant class of privileged structures in medicinal chemistry, particularly in the development of novel kinase inhibitors.^{[1][2][3]} The inherent structural features of the quinolinone ring system allow for versatile chemical modifications, leading to the generation of a diverse library of compounds with potent and selective inhibitory activity against various protein kinases implicated in cancer and other diseases.^[2] This document provides an overview of the application of **4-chloroquinolin-2(1H)-one** in kinase inhibitor discovery, summarizes key quantitative data, and offers detailed protocols for relevant experimental procedures.

Kinase Targets and Inhibitor Activity

Derivatives of the quinolinone scaffold have been successfully developed to target a range of kinases, including Receptor Tyrosine Kinases (RTKs) and non-receptor serine/threonine kinases. Notable targets include Epidermal Growth Factor Receptor (EGFR), BRAF, Akt, and Receptor-Interacting Protein Kinase 2 (RIPK2).^{[4][5][6]} The versatility of the quinolinone core allows for fine-tuning of inhibitor specificity and potency.

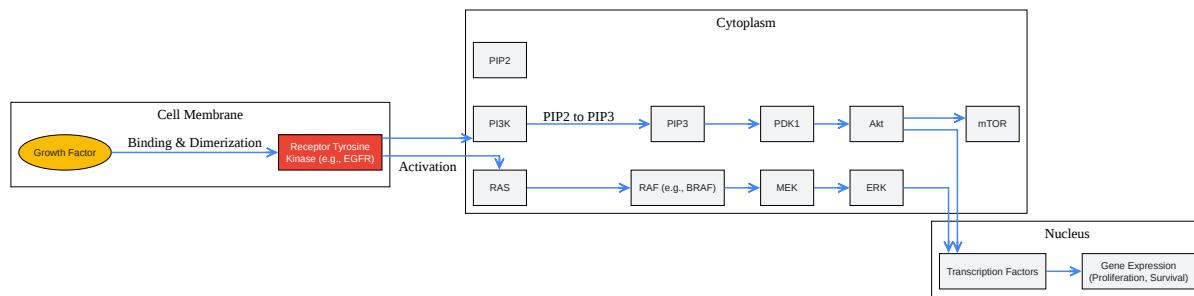
Quantitative Data Summary

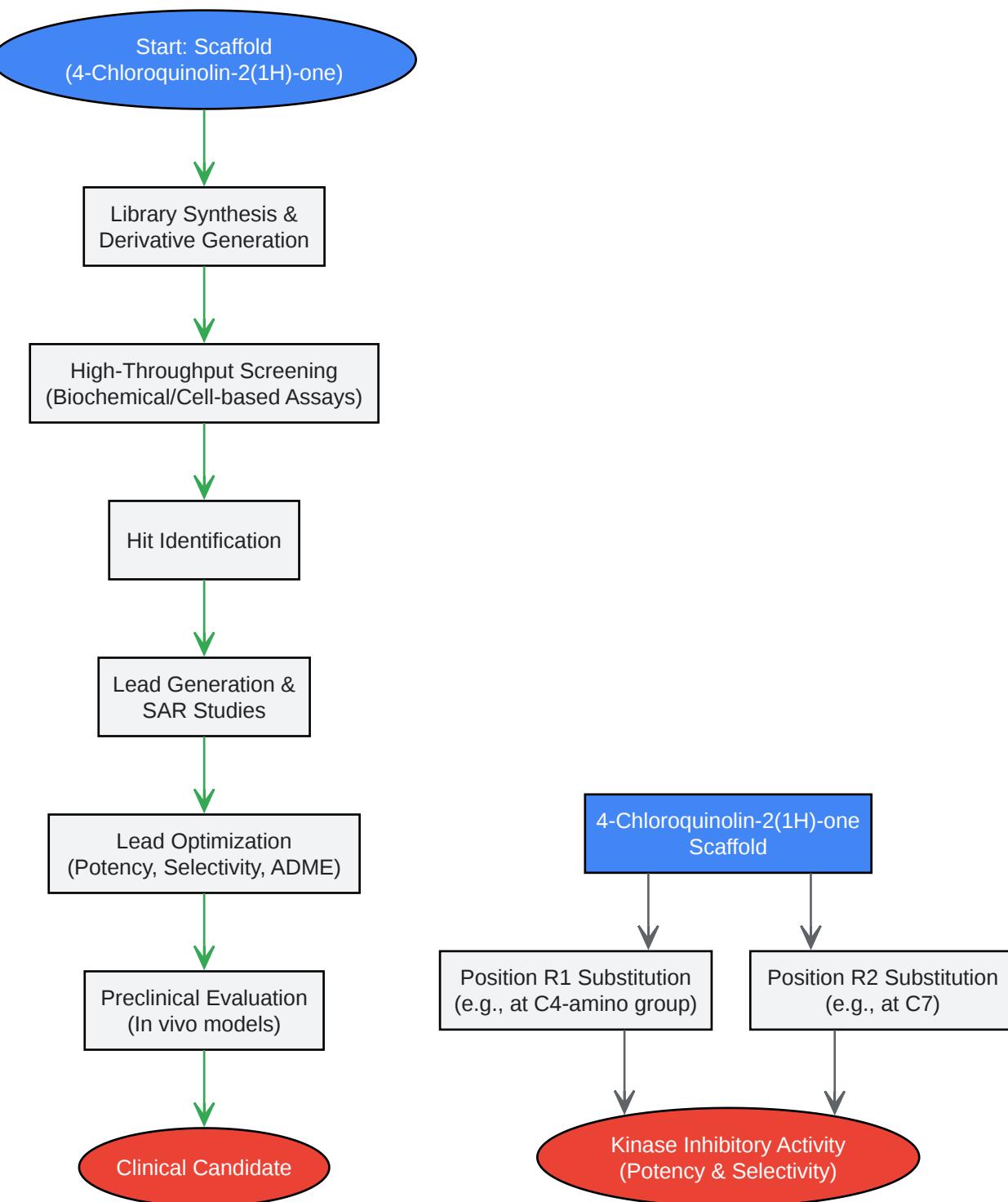
The following table summarizes the inhibitory activities of various quinolinone-based compounds against their respective kinase targets.

Compound ID/Series	Target Kinase(s)	IC50 Values	Cell Line(s)	Reference(s)
Compound 4e	EGFR, BRAFV600E	0.055 ± 0.002 μM (EGFR), 0.068 ± 0.003 μM (BRAFV600E)	HOP-92 (Lung), MOLT-4 (Leukemia), T- 47D (Breast)	[5]
Compound 4e (Antiproliferative)	-	4.982 ± 0.2 μM to 36.52 ± 1.46 μM	HOP-92, MOLT- 4, T-47D	[5]
4-phenylquinolin- 2(1H)-one	Akt	6 μM	-	[6][7][8]
Compound 14 (4- aminoquinoline derivative)	RIPK2	5.1 ± 1.6 nM	-	[4]
Compound 3h	EGFR, BRAFV600E, EGFRT790M	57 nM (EGFR), 68 nM (BRAFV600E), 9.70 nM (EGFRT790M)	-	[9]
Compounds 3f-j (Antiproliferative)	-	GI50: 22 nM to 31 nM	Four cancer cell lines	[9]
Compound IVg	EGFR (in silico)	-	A549 (Lung), MDA-MB (Breast)	[10]
Compound IVg (Antiproliferative)	-	0.0298 μmol (A549), 0.0338 μmol (MDA-MB)	A549, MDA-MB	[10]

Signaling Pathways and Drug Development Workflow

The development of kinase inhibitors from the **4-chloroquinolin-2(1H)-one** scaffold typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation. The targeted kinases are often key components of critical signaling pathways that regulate cell proliferation, survival, and differentiation.



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- To cite this document: BenchChem. [The Quinolinone Scaffold: A Privileged Structure in Kinase Inhibitor Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183996#4-chloroquinolin-2-1h-one-in-the-development-of-kinase-inhibitors>]

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